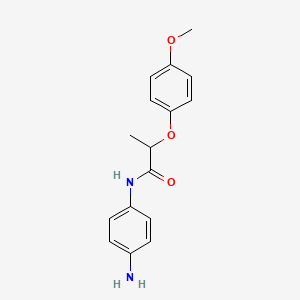
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide, also known as the drug AM251, is a synthetic compound that was first introduced in the year 19991. It is a biochemical used for proteomics research2. The molecular formula of this compound is C16H18N2O3 and it has a molecular weight of 286.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide consists of a central propanamide group, with a 4-aminophenyl group on one side and a 4-methoxyphenoxy group on the other1. The molecular formula is C16H18N2O31.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.Physical And Chemical Properties Analysis
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide has a molecular weight of 286.33 g/mol1. However, I couldn’t find more detailed physical and chemical properties from the web search results.Aplicaciones Científicas De Investigación
Environmental and Pharmacological Research
Advanced Oxidation Processes (AOPs) : Research on AOPs, including the degradation of pharmaceuticals like acetaminophen in water, highlights the importance of understanding chemical reactions and by-products in environmental contexts. This knowledge is crucial for developing methods to remove harmful compounds from the environment efficiently. The study by Qutob et al. (2022) discussed the degradation pathways, by-products, and biotoxicity of acetaminophen degradation products, emphasizing the need for efficient AOP systems to protect ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Xenoestrogenicity and Environmental Pollutants : Research on the xenoestrogenic effects of chemicals like Bisphenol A (BPA) and its impact on human health and the environment underscores the need for continuous monitoring and evaluation of chemical substances. The study by Ribeiro, Ladeira, and Viegas (2017) reviews BPA's occupational exposure and associated health effects, highlighting the importance of understanding chemical toxicity for environmental safety and human health (Ribeiro, Ladeira, & Viegas, 2017).
Pharmacokinetic and Pharmacodynamic Research
Drug Absorption and Metabolism : Studies on various pharmaceuticals, such as metoclopramide and propofol, provide insights into drug action mechanisms, absorption, metabolism, and clinical applications. These studies are crucial for understanding how drugs interact within the body and for developing new therapeutic agents. For example, a review on metoclopramide by Pinder et al. (2012) offers a comprehensive overview of its pharmacological properties and clinical use, which can be valuable for designing drugs with similar action mechanisms (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Therapeutic Potential and Biomedical Applications
Natural Compounds and Their Applications : Research on natural compounds such as flavonoids and polyphenols, found in fruits and vegetables, highlights their potential therapeutic and industrial applications. Studies on compounds like naringenin and eugenol show their pharmacological activities and potential in treating various ailments, indicating the importance of natural substances in drug development and therapy. For instance, the pharmacological properties and therapeutic potential of naringenin discussed by Rani et al. (2016) demonstrate the wide range of biological targets and complex mechanisms underlying its possible therapeutic applications in neurological, cardiovascular, and metabolic disorders (Rani, Bharti, Krishnamurthy, Bhatia, Sharma, Kamal, Ojha, & Arya, 2016).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific medical or scientific information.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMETUENBGCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-methoxyphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

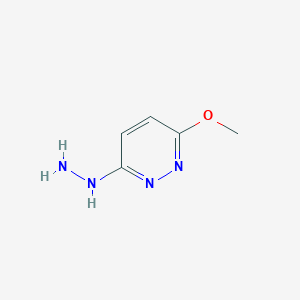
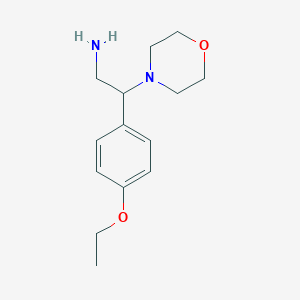
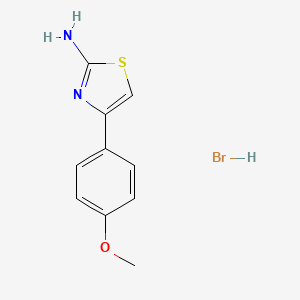
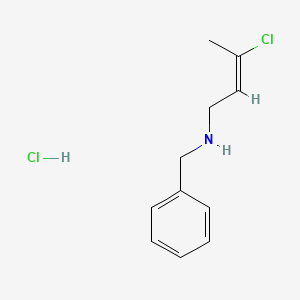
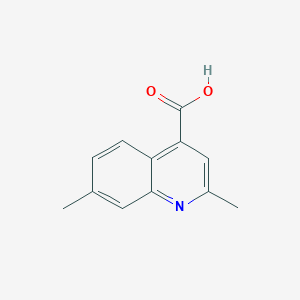
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

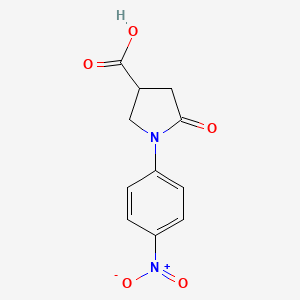
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)

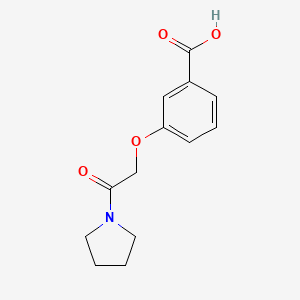
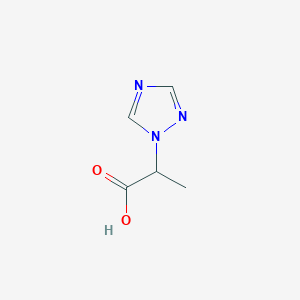
![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)